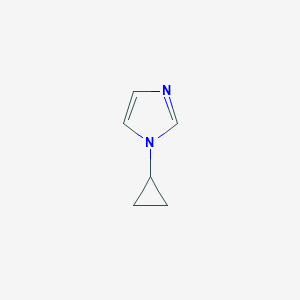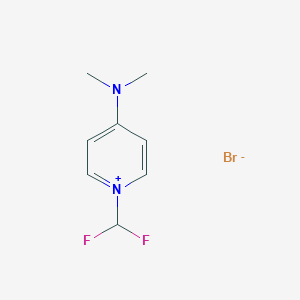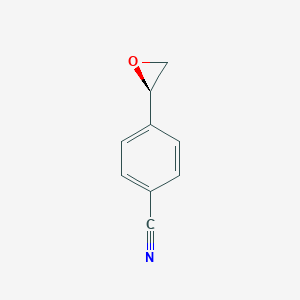
4-(2S)-2-oxiranylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2S)-2-oxiranylbenzonitrile, also known as 2-(4-cyanophenyl)oxirane, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile has been studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, it can be used as a building block for the synthesis of other compounds with potentially useful properties. In materials science, it has been investigated for its potential use in the development of new materials with unique properties. In medicinal chemistry, it has been studied for its potential as a drug candidate due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile is not well understood, but it is believed to interact with biological targets through covalent modification. Specifically, it has been shown to react with cysteine residues in proteins, leading to changes in their activity and function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile are still being investigated. However, it has been shown to have some cytotoxic activity against cancer cells, indicating its potential as an anticancer agent. It has also been shown to have some antimicrobial activity, suggesting its potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile is its high yield and purity in the synthesis process. However, one limitation is its potential toxicity, which may require special handling and safety precautions in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile. One area of interest is its potential as an anticancer agent, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as an antimicrobial agent, and further studies are needed to determine its activity against a broader range of microorganisms. Additionally, the development of new materials based on 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile is an area of ongoing research, and further studies are needed to explore its potential applications in this field.
Métodos De Síntesis
The synthesis of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile involves the reaction of 4-cyanobenzaldehyde with ethyl chloroacetate in the presence of triethylamine, followed by the addition of sodium hydride and epichlorohydrin. The resulting product is then purified through column chromatography to obtain 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile in high yield and purity.
Propiedades
Número CAS |
179694-33-8 |
|---|---|
Nombre del producto |
4-(2S)-2-oxiranylbenzonitrile |
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
4-[(2R)-oxiran-2-yl]benzonitrile |
InChI |
InChI=1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2/t9-/m0/s1 |
Clave InChI |
WLNIRLBZLAAEAQ-SECBINFHSA-N |
SMILES isomérico |
C1[C@@H](O1)C2=CC=C(C=C2)C#N |
SMILES |
C1C(O1)C2=CC=C(C=C2)C#N |
SMILES canónico |
C1C(O1)C2=CC=C(C=C2)C#N |
Sinónimos |
4-(2S)-2-oxiranylbenzonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




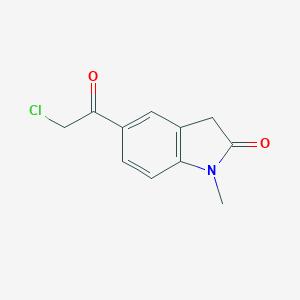
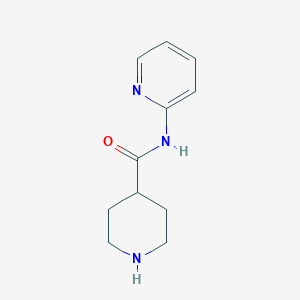

![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)
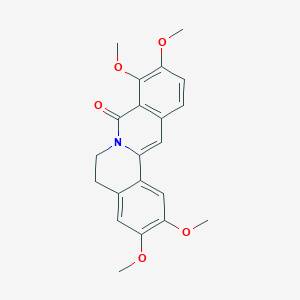
![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)

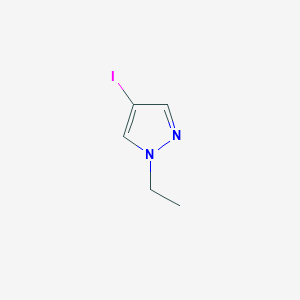
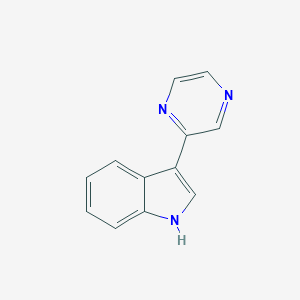
![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)
![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)
